tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate
Description
This compound is a boronic ester-carbamate hybrid, featuring a cyclohexyl backbone substituted with a tert-butyl carbamate group and a pinacol boronate ester. Its structural design enables applications in Suzuki-Miyaura cross-coupling reactions for bioconjugation and pharmaceutical intermediate synthesis .
Properties
CAS No. |
2173207-50-4 |
|---|---|
Molecular Formula |
C17H32BNO4 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h12-13H,8-11H2,1-7H3,(H,19,20) |
InChI Key |
ZWYIAEDQRNSROV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
The compound is identified by the following chemical identifiers:
- CAS Number : 1310404-00-2
- Molecular Formula : C23H37BN2O5
- Molecular Weight : 432.4 g/mol
- Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are significant for its biological interactions.
Research indicates that compounds containing dioxaborolane structures can interact with biological systems through multiple pathways. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology .
- Reduction of Oxidative Stress : In vitro studies demonstrate that this compound can reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides. This protective effect is associated with decreased levels of inflammatory cytokines such as TNF-α and IL-6 .
Biological Activity Data
A summary of biological activities observed for this compound is presented below:
Case Study 1: Neuroprotective Effects in Astrocytes
In a study examining the effects of this compound on astrocyte cells treated with Aβ peptides, it was observed that treatment with this compound resulted in a reduction of cell death by approximately 20% compared to untreated controls. The compound significantly decreased TNF-α production but did not show statistically significant differences when compared to other treatments like galantamine .
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models demonstrated that while the compound exhibited some protective effects against cognitive decline induced by scopolamine administration, these effects were not as pronounced as those seen with established treatments like galantamine. This suggests potential limitations in bioavailability or efficacy that warrant further investigation .
Comparison with Similar Compounds
Structural Analogues with Aromatic Backbones
tert-Butyl [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: 1072944-99-0)
- Key Difference : Replaces the cyclohexyl group with a phenyl ring.
- Synthesis : Achieved via Method A with yields of 32% (from chloroarene) and 65% (from bromoarene) .
- Applications : Used in visible-light-mediated decarboxylative radical additions due to enhanced conjugation .
- Spectroscopy : ¹H NMR shows aromatic proton resonances at δ 7.6–7.8 ppm, absent in the cyclohexyl analog .
tert-Butyl N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Aliphatic and Cyclopropane Derivatives
tert-Butyl N-[(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS: 2382719-64-2)
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
Heterocyclic and Functionalized Derivatives
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
tert-Butyl N-[5-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Data Tables
Table 1. Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
